((2S,4R)-4-Ethylpiperidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,4R)-4-ethylpiperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-7-3-4-9-8(5-7)6-10/h7-10H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYPOQPVFOAJQJ-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthetic Methodologies for 2s,4r Piperidinylmethanols
Strategic Approaches to Chiral Piperidine (B6355638) Synthesis
The asymmetric synthesis of polysubstituted piperidines, such as ((2S,4R)-4-Ethylpiperidin-2-yl)methanol, necessitates precise control over stereochemistry. The principal strategies to achieve this can be broadly categorized into chiral pool-based synthesis, the use of chiral auxiliaries, and asymmetric catalysis. Each of these approaches offers distinct advantages and challenges in the context of synthesizing stereochemically defined piperidine derivatives.
Chiral Pool-Based Synthetic Routes to this compound
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, carbohydrates, and terpenes are common starting points for the synthesis of complex chiral molecules. For the synthesis of substituted piperidines, naturally occurring amino acids like L-lysine or its derivatives can serve as valuable precursors, embedding the nitrogen atom and at least one stereocenter into the final structure.
While a direct synthesis of this compound from a chiral pool starting material is not extensively documented in readily available literature, the general strategy would involve the manipulation of a chiral precursor to introduce the required substituents and effect ring closure. For instance, a suitably protected derivative of a chiral amino acid could undergo a series of transformations, including chain extension and diastereoselective reduction, to establish the desired 2,4-substitution pattern prior to cyclization.
Chiral Auxiliary-Driven Approaches for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed and can often be recovered for reuse. This strategy has been successfully employed in the synthesis of a variety of chiral piperidine derivatives.
One notable example involves the use of pseudoephedrine as a chiral auxiliary. The α-proton of a pseudoephedrine amide can be deprotonated to form a chiral enolate, which can then react with electrophiles. The stereochemical outcome of this reaction is directed by the chiral scaffold of the pseudoephedrine molecule. This methodology has been applied to the asymmetric synthesis of 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines, a class of compounds containing a substituted piperidine ring. The key step involves the alkylation of an amide derived from (S,S)-(+)-pseudoephedrine to introduce an alkyl group at the α-position with high diastereoselectivity. Subsequent transformations, including cyclization, yield the desired substituted piperidine framework.
Another example is the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, in the synthesis of 2-substituted dehydropiperidinones. A domino Mannich–Michael reaction of Danishefsky's diene with an aldimine derived from the chiral amine auxiliary furnishes the piperidinone precursor with high diastereoselectivity. researchgate.net This intermediate can then be further functionalized to introduce additional substituents. researchgate.net
| Chiral Auxiliary | Key Reaction | Substrate | Product | Diastereoselectivity |
| (S,S)-(+)-Pseudoephedrine | Asymmetric alkylation | Amide of an α-alkylarylacetic acid | 4-Alkyl-3-aryl-1,2,3,4-tetrahydroisoquinoline precursor | High |
| D-Arabinopyranosylamine | Domino Mannich-Michael reaction | Danishefsky's diene and an O-pivaloylated arabinosylaldimine | N-arabinosyl dehydropiperidinone | High |
Asymmetric Catalysis in Piperidinylmethanol Formation
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering the potential for high enantioselectivity with only a small amount of a chiral catalyst. This approach can be subdivided into organometallic catalysis, organocatalysis, and biocatalysis.
Transition metal catalysts, in conjunction with chiral ligands, can facilitate a wide range of enantioselective transformations for the synthesis of chiral piperidines.
Copper-Catalyzed Reactions: Copper catalysts have been employed in the intramolecular C-H amination of N-fluoride amides to synthesize piperidines. acs.org While this method primarily focuses on the formation of the piperidine ring itself, the use of chiral ligands could potentially render this process asymmetric. More specifically, a copper-catalyzed regiospecific and enantioselective cyclizative aminoboration has been developed for the synthesis of 2,3-cis-disubstituted piperidines. nih.gov This method utilizes a Cu/(S, S)-Ph-BPE catalyst to achieve good yields and excellent enantioselectivities for a range of substrates. nih.gov
Rhodium-Catalyzed Reactions: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been reported as a key step in a three-step process to access enantioenriched 3-substituted piperidines from pyridine (B92270). snnu.edu.cn This approach provides tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn
Palladium-Catalyzed Reactions: While not directly leading to the piperidine ring, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of pre-formed piperidine scaffolds. Organozinc reagents, which are more tolerant to functional groups than their lithium or magnesium counterparts, can be transmetalated to palladium to react with various electrophiles, enabling the introduction of substituents onto the piperidine ring.
| Metal Catalyst | Chiral Ligand (Example) | Reaction Type | Product Type | Enantioselectivity (ee) |
| Copper | (S, S)-Ph-BPE | Cyclizative aminoboration | 2,3-cis-disubstituted piperidines | Up to 96% |
| Rhodium | Chiral diene ligands | Asymmetric carbometalation | 3-substituted tetrahydropyridines | High |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has seen rapid growth and has been successfully applied to the synthesis of chiral piperidines.
A biomimetic approach using proline as a catalyst has been developed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov This reaction proceeds via a Mannich-type reaction, where proline activates the carbonyl compound through the formation of an enamine intermediate. nih.gov Furthermore, organocatalytic aza-Michael additions followed by cyclization have been developed for the asymmetric synthesis of 2,3,4-trisubstituted piperidines, achieving high enantiomeric excess. researchgate.net Cinchona alkaloid-based thioureas have been explored as catalysts for these transformations, demonstrating high enantioselectivity but in some cases, lower diastereoselectivity.
| Organocatalyst | Reaction Type | Product Type | Enantioselectivity (ee) |
| Proline | Biomimetic Mannich reaction | 2-substituted piperidines | Up to 97% |
| Cinchona alkaloid-based thioureas | Aza-Michael/cyclization | 2,3,4-trisubstituted piperidines | High |
Biocatalysis leverages enzymes to perform highly selective chemical transformations. This approach offers the advantages of mild reaction conditions, high enantioselectivity, and environmental sustainability.
Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been utilized in the multicomponent reaction of benzaldehyde, aniline, and acetoacetate (B1235776) to produce clinically valuable piperidines in very good yields. rsc.org The immobilization of these enzymes can enhance their stability and reusability. rsc.org
While specific biocatalytic routes to this compound are not explicitly detailed, the principles of biocatalysis are highly applicable. For instance, a prochiral ketone precursor could be stereoselectively reduced using a ketoreductase to establish one of the stereocenters. Subsequent enzymatic or chemical transformations could then be employed to complete the synthesis. The use of biocatalysis in the synthesis of chiral drugs is a rapidly expanding field, offering promising avenues for the efficient and green production of complex molecules. nih.gov
Stereoselective Cyclization Reactions (e.g., Mannich, Radical-Mediated Processes)
Stereoselective cyclization reactions represent a powerful strategy for forging the piperidine ring with defined stereochemistry. The intramolecular Mannich reaction, for instance, has been successfully employed for the asymmetric synthesis of polysubstituted piperidines. acs.org This methodology often involves the reaction of δ-amino β-keto esters with aldehydes, where the inherent chirality of the amino ester directs the stereochemical outcome of the cyclization. acs.org A general approach involves a three-component vinylogous Mannich-type reaction that yields a chiral dihydropyridinone, a versatile intermediate for building a variety of chiral piperidine compounds. rsc.org Similarly, diastereoselective nitro-Mannich reactions can be used to set three contiguous stereocenters, which, after reductive cyclization, yield stereochemically pure piperidines. ucl.ac.ukresearchgate.net
Radical-mediated processes offer another robust route to 2,4-disubstituted piperidines. nih.gov The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is a key method for creating the piperidine core. acs.orgbirmingham.ac.uk A notable advancement in this area involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. The choice of the radical mediator in these reactions is crucial for controlling diastereoselectivity. For example, cyclization with tributyltin hydride typically affords the trans piperidines with moderate diastereomeric ratios, whereas using tris(trimethylsilyl)silane (B43935) (TTMSS) can dramatically enhance this selectivity. nih.gov This enhancement is attributed to a selective rearrangement of the minor stereoisomer, a process favored by the slower trapping of the piperidine radical by TTMSS compared to tributyltin hydride. nih.gov
| Substrate Substituent (R) | Mediator | Yield (%) | trans:cis Ratio |
|---|---|---|---|
| s-Bu | Bu3SnH | 85 | 6:1 |
| s-Bu | (TMS)3SiH | 60 | >99:1 |
| t-Bu | Bu3SnH | 85 | 3:1 |
| t-Bu | (TMS)3SiH | 65 | >99:1 |
Hydrogenation and Hydrosilylation Strategies for Piperidine Ring Reduction
The asymmetric hydrogenation of substituted pyridines is one of the most direct and efficient methods for accessing chiral piperidines. unimi.it This strategy typically requires the activation of the pyridine ring, often by N-alkylation to form a pyridinium (B92312) salt, which lowers the resonance energy of the ring and prevents catalyst deactivation. unimi.itdicp.ac.cn Transition metal complexes, particularly those of iridium and rhodium with chiral phosphorus ligands, are highly effective for this transformation. researchgate.netrsc.org
For the synthesis of a 2,4-disubstituted piperidine like this compound, the process would start with a correspondingly substituted pyridine. Iridium-catalyzed hydrogenation of N-alkyl-2-substituted pyridinium salts has been shown to provide piperidines with high levels of enantioselectivity. nih.gov The choice of chiral ligand is critical to the success of the reaction. For example, the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts using ligands like (R)-SynPhos can yield chiral piperidines with excellent enantioselectivity. dicp.ac.cn Similarly, rhodium-based catalysts, such as those with Josiphos-type ligands, have been developed for the highly enantioselective hydrogenation of 3-substituted pyridines, a methodology that could be adapted for 2,4-disubstituted systems. unimi.it
Metal-free approaches have also been developed, such as borane-catalyzed hydrogenation, which can provide piperidines with excellent cis stereoselectivity, although achieving high enantioselectivity remains a challenge. acs.org
| Catalyst System | Substrate Type | Key Feature | Reference |
|---|---|---|---|
| [{Ir(cod)Cl}2]/(R)-SynPhos | 2-Substituted Pyridinium Salts | High enantioselectivity for chiral 2-substituted piperidines. | dicp.ac.cn |
| Rh-JosiPhos/Et3N | N-Benzylated 3-Substituted Pyridinium Salts | High enantiomeric excess (up to 90% ee). | unimi.it |
| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Yields chiral 2-pyridine alcohols with up to 99% ee. | nih.gov |
| Ir-MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | Provides a versatile route to chiral piperidines. | nih.gov |
Site-Selective C-H Functionalization for Piperidine Derivatization
Direct C-H functionalization is an increasingly important tool for the derivatization of existing piperidine rings, offering an alternative to de novo ring construction. d-nb.info This strategy allows for the introduction of substituents at specific positions of the heterocycle, with site-selectivity often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have demonstrated remarkable control over regioselectivity. d-nb.infonih.gov The choice of both the N-protecting group and the rhodium catalyst's ligands dictates the position of functionalization. For instance, the functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ typically directs substitution to the C2 position. d-nb.infonih.gov In contrast, employing a different directing group in combination with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ can steer the functionalization to the C4 position. d-nb.infonih.gov This catalyst- and directing-group-controlled site-selectivity provides a powerful method for synthesizing positional analogues of complex piperidines. d-nb.infonih.gov While often used for derivatization, this approach could be envisioned in a longer synthetic route where a simpler piperidine is first formed and then elaborated via sequential, site-selective C-H functionalizations.
Control of Diastereoselectivity in this compound Synthesis
Achieving the specific cis-(2S,4R) stereochemistry of the target compound is a significant challenge that hinges on controlling diastereoselectivity during the key bond-forming steps. The relative stereochemistry between the C2 and C4 substituents is determined by the synthetic method employed.
In radical cyclization approaches, the formation of the trans isomer is often favored. nih.govresearchgate.net However, as noted, the diastereomeric ratio can be dramatically improved to favor a single diastereomer by using reagents like tris(trimethylsilyl)silane, which allows for thermodynamic equilibration to the more stable product. nih.gov For a cis relationship, as required for the target molecule, alternative strategies or further stereochemical manipulation would be necessary.
Asymmetric hydrogenation of a 4-ethyl-2-(hydroxymethyl)pyridine precursor offers a more direct route to the desired cis diastereomer. The hydrogenation of substituted pyridines often proceeds with high cis-selectivity, where hydrogen is delivered to one face of the ring. acs.org The challenge then becomes controlling the facial selectivity to achieve the desired (2S,4R) absolute configuration from the achiral pyridine. This is accomplished through the use of chiral catalysts, where the ligand environment creates a diastereomeric transition state that favors the formation of one enantiomer over the other. dicp.ac.cn
In C-H functionalization reactions, diastereoselectivity is also a key consideration. When functionalizing an already chiral piperidine, the existing stereocenter can influence the stereochemistry of the newly introduced group. In rhodium-catalyzed C-H insertion reactions on N-Boc-piperidine, the diastereomeric ratio of the resulting 2-substituted product can be significantly influenced by the catalyst, with some dirhodium catalysts providing d.r. values greater than 30:1. nih.gov
Efficient Protecting Group Strategies for Amine and Hydroxyl Functionalities in Piperidinylmethanol Synthesis
The synthesis of a bifunctional molecule like this compound requires a robust protecting group strategy to mask the reactive amine and hydroxyl functionalities during various synthetic steps. The selection of protecting groups is governed by their stability to the reaction conditions used in subsequent steps and the ease of their selective removal. bham.ac.uk An orthogonal protection strategy, where one group can be removed without affecting the other, is highly desirable. sigmaaldrich.comresearchgate.net
Hydroxyl Protection: The primary alcohol of the (piperidin-2-yl)methanol moiety must also be protected during reactions that involve strong bases, nucleophiles, or oxidizing/reducing agents not intended to affect the alcohol. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are widely used for alcohol protection. They are stable to many reaction conditions but can be selectively cleaved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF).
An effective orthogonal strategy could involve protecting the amine as a Boc-carbamate and the alcohol as a TBDMS ether. This allows for the selective deprotection of either group; the Boc group is removed with acid, while the TBDMS group is removed with fluoride, leaving the other intact for subsequent functionalization. This level of control is critical for the successful execution of a complex, multi-step synthesis. bham.ac.ukub.edu
Advanced Applications of 2s,4r 4 Ethylpiperidin 2 Yl Methanol in Chemical Synthesis
Chiral Ligand Design and Asymmetric Catalysis
The inherent chirality and the presence of two key functional groups (hydroxyl and amino) in ((2S,4R)-4-Ethylpiperidin-2-yl)methanol make it an excellent precursor for the design of chiral ligands for asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment, enabling the stereoselective transformation of a prochiral substrate into a single enantiomer of the product.
Role in Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Alkylation of Aldehydes)
Chiral β-amino alcohols derived from piperidine (B6355638) are well-established as effective ligands in the enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction. While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other successful piperidine-based ligands suggests a strong potential for high efficiency and stereoselectivity.
In a typical application, a chiral ligand derived from a piperidine amino alcohol is used to catalyze the addition of diethylzinc to an aldehyde. The ligand coordinates to the zinc atom, forming a chiral complex that then delivers the ethyl group to one face of the aldehyde with high selectivity. The enantiomeric excess (ee) of the resulting secondary alcohol is a measure of the ligand's effectiveness. Studies on analogous chiral pyrrolidine- and piperidine-based amino alcohols have demonstrated excellent yields and enantioselectivities up to 77% ee in the alkylation of aryl aldehydes. tandfonline.com The stereochemical outcome of these reactions is highly dependent on the structure of the ligand and the reaction conditions, such as temperature and solvent.
Table 1: Illustrative Enantioselective Ethylation of Benzaldehyde with Diethylzinc using Analogous Chiral Piperidine-based Ligands
| Ligand (Analogous to this compound) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ligand A | 0 | 95 | 75 (R) |
| Ligand B | -20 | 92 | 85 (S) |
| Ligand C | 25 | 98 | 60 (R) |
Note: This table is illustrative and based on data for structurally similar chiral amino alcohol ligands. The data does not represent actual results for this compound but demonstrates the potential application.
Utility in Other Stereoselective Transformations (e.g., Hydrogenation, Oxidation)
The application of chiral piperidine-based ligands extends beyond carbon-carbon bond formation to other critical stereoselective transformations, including asymmetric hydrogenation and oxidation.
Asymmetric Oxidation: Chiral ligands can also be utilized in asymmetric oxidation reactions, such as the epoxidation of alkenes or the oxidation of sulfides to sulfoxides. In these transformations, the chiral ligand-metal complex activates an oxidant and directs its attack on the substrate in a stereocontrolled manner. The rigid conformational structure of ligands derived from this compound could provide the necessary steric hindrance and electronic environment to achieve high levels of enantioselectivity in such oxidations.
Building Block for Complex Architectures
The well-defined stereochemistry and functionality of this compound make it a valuable chiral building block for the synthesis of more complex and biologically relevant molecules.
Scaffold for the Construction of Polycyclic Nitrogen Heterocycles
Polycyclic nitrogen heterocycles are core structures in a vast number of natural products and pharmaceuticals. The piperidine ring of this compound can serve as a foundational scaffold upon which additional rings can be constructed in a stereocontrolled fashion. The amino and hydroxyl groups provide convenient handles for annulation reactions, allowing for the synthesis of fused and bridged bicyclic systems. nih.gov For instance, the nitrogen atom can participate in intramolecular cyclization reactions to form indolizidine or quinolizidine alkaloids, which exhibit a wide range of biological activities. The stereocenters at the 2 and 4 positions of the piperidine ring can effectively control the stereochemical outcome of these cyclization reactions, leading to the formation of single diastereomers of the complex polycyclic products.
Precursor in Stereodefined Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. Chiral building blocks play a crucial role in the development of stereoselective MCRs. This compound can be employed as a chiral precursor in MCRs to generate libraries of complex, stereochemically defined molecules. For example, its amino group can react as a nucleophile in Ugi or Passerini reactions, incorporating the chiral piperidine moiety into the final product. The inherent chirality of the piperidine starting material can direct the formation of new stereocenters during the MCR, providing a rapid and efficient route to enantiomerically enriched complex molecules. The synthesis of functionalized piperidine scaffolds through multicomponent reactions is a well-established strategy. taylorfrancis.comnih.gov
Mechanistic and Kinetic Studies on Reactions Involving 2s,4r Piperidinylmethanols
Elucidation of Reaction Pathways and Transition States
The stereochemical outcome of reactions involving chiral piperidines is largely determined by the structure and relative energies of the transition states. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For reactions like enantioselective acylation, a concerted seven-membered transition state model is often proposed. nih.gov
In this model, for a 2,4-disubstituted piperidine (B6355638), the acyl transfer from a chiral acylating agent occurs with a concomitant proton transfer, guided by a component of the reagent such as a hydroxamic acid. nih.gov DFT calculations on model systems, such as 2,3-dimethylpiperidine, have indicated that the acylation proceeds through this concerted mechanism. nih.gov A critical finding from these studies is the strong conformational preference within the transition state. For effective stereoselective acylation, the substituent at the α-position (the C2 position) of the piperidine ring is required to occupy an axial position. nih.gov This preference for an axial α-substituent in the reactive conformer is a key factor in achieving high selectivity. nih.gov
This contrasts with models for other heterocyclic systems like morpholines, where an equatorial substituent is favored in the transition state, highlighting that conformational differences between ring systems are significant. nih.gov For piperidines, the model consistently supports a seven-membered transition state where the nitrogen's lone pair is in an equatorial position, allowing for effective nucleophilic attack. nih.gov The specific (2S,4R) configuration of ((2S,4R)-4-Ethylpiperidin-2-yl)methanol would enforce a specific chair conformation and dictate the accessibility of the nitrogen lone pair and the orientation of the substituents in the transition state, thereby controlling the reaction pathway.
Identification and Characterization of Reaction Intermediates
While many reactions involving these piperidinylmethanols proceed through concerted transition states without discrete, long-lived intermediates, other transformations may involve transient species. In the context of kinetic resolution by deprotonation using organolithium bases, the key intermediates are chiral organolithium complexes. For instance, the use of n-butyllithium (n-BuLi) with a chiral ligand like sparteine (B1682161) generates a chiral base that deprotonates one enantiomer of the piperidine faster than the other. nih.govacs.org
Kinetic Analysis of Stereoinductive Processes and Rate-Determining Steps
Kinetic analysis is fundamental to understanding stereoinductive processes such as kinetic resolution. In the kinetic resolution of disubstituted piperidines via enantioselective acylation, the relative rates of reaction for the two enantiomers determine the selectivity factor (s). This factor is a measure of how effectively the catalyst or reagent differentiates between the enantiomers. High s-factors are indicative of a large difference in the activation energies for the reaction of each enantiomer. nih.gov
Experimental data from the kinetic resolution of various 2,4-disubstituted piperidines show that both the substitution pattern and the relative stereochemistry (cis vs. trans) significantly impact reaction rates and selectivity. nih.gov For example, in the acylation of 2,3-disubstituted piperidines, higher selectivity factors and faster reaction rates were observed for the cis-diastereomers compared to their trans-counterparts. nih.gov This difference in reactivity is rationalized by the conformational preferences in the rate-determining transition state. The diastereomer that can more easily adopt the low-energy transition state, with the α-substituent in the axial position, will react faster. nih.gov
The following table presents data from the kinetic resolution of model 2,4-disubstituted piperidines, illustrating the impact of substrate stereochemistry on selectivity.
| Substrate (2,4-disubstituted piperidine) | Configuration | Selectivity Factor (s) | Calculated Conversion (%) | Reaction Time (h) |
|---|---|---|---|---|
| 2-Methyl-4-phenylpiperidine | trans | 20 | 40 | 96 |
| 2-Methyl-4-phenylpiperidine | cis | 47 | 22 | 78 |
| 2-Ethyl-4-phenylpiperidine | trans | 13 | 54 | 72 |
| 2-Ethyl-4-phenylpiperidine | cis | 22 | 10 | 90 |
Data derived from studies on analogous systems. nih.gov
Influence of Stereochemistry on Reaction Mechanism and Selectivity
The predefined stereochemistry of this compound is the cornerstone of its utility in asymmetric synthesis, profoundly influencing both the reaction mechanism and the selectivity. The (2S,4R) configuration dictates the preferred ground-state conformation of the piperidine ring, which is typically a chair conformation. In this conformation, the substituents at C2 (methanol) and C4 (ethyl) will preferentially occupy equatorial positions to minimize steric strain.
Computational and Theoretical Investigations of 2s,4r 4 Ethylpiperidin 2 Yl Methanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like ((2S,4R)-4-Ethylpiperidin-2-yl)methanol. These calculations provide detailed information about molecular orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding the chemical behavior of the compound.
DFT studies on substituted piperidines reveal that the introduction of functional groups significantly perturbs the electronic environment of the ring. For this compound, the electron-donating nature of the ethyl group at the C4 position and the hydroxymethyl group at the C2 position influences the electron density of the piperidine (B6355638) ring and, notably, the lone pair of the nitrogen atom. This, in turn, affects the nucleophilicity and basicity of the nitrogen, which is often a key site of interaction in catalytic applications.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting reactivity. In piperidine derivatives, the HOMO is typically localized on the nitrogen atom's lone pair, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, indicates the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Molecular electrostatic potential (MEP) mapping provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential around the nitrogen and oxygen atoms, highlighting their susceptibility to electrophilic attack, and regions of positive potential around the hydrogen atoms.
Note: The values in this table are representative examples based on DFT calculations of similar substituted piperidines and are intended for illustrative purposes.
Molecular Dynamics and Conformational Analysis of Chiral Piperidines
The three-dimensional structure and conformational flexibility of this compound are critical to its biological activity and its efficacy as a chiral catalyst or ligand. Molecular Dynamics (MD) simulations and other conformational analysis techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations. researchgate.net
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a 2,4-disubstituted piperidine like the title compound, several chair conformations are possible, depending on whether the substituents are in axial or equatorial positions. The relative energies of these conformers are influenced by steric interactions. Generally, bulky substituents prefer to occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.
In the case of this compound, the ethyl group at C4 and the hydroxymethyl group at C2 will have a strong preference for the equatorial position to minimize steric hindrance. nih.gov MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents, revealing the stability of these conformations and the energy barriers for conformational changes. researchgate.net These simulations track the atomic positions over time, offering a detailed picture of the molecule's flexibility and intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 2: Conformational Energy Analysis of a Model 2,4-Disubstituted Piperidine
| Conformer | C2-Substituent | C4-Substituent | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A | Equatorial | Equatorial | 0.00 | 98.5 |
| B | Axial | Equatorial | 2.5 | 1.4 |
| C | Equatorial | Axial | 3.0 | 0.1 |
Note: This table presents hypothetical data for a generic 2,4-disubstituted piperidine to illustrate the energetic preference for equatorial substitution.
In Silico Prediction of Stereoselectivity and Reaction Outcomes
One of the most powerful applications of computational chemistry in the context of chiral molecules like this compound is the in silico prediction of stereoselectivity in asymmetric reactions. When used as an organocatalyst, for instance, the precise three-dimensional arrangement of its functional groups creates a chiral environment that can favor the formation of one enantiomer of a product over the other.
Computational models can be built to simulate the transition states of the catalyzed reaction. By calculating the energies of the different diastereomeric transition states leading to the possible stereoisomeric products, it is possible to predict the enantiomeric excess (ee) of the reaction. These models often rely on high-level quantum mechanical calculations to accurately capture the subtle electronic and steric interactions that govern stereoselectivity.
For reactions catalyzed by piperidine derivatives, the mechanism often involves the formation of an enamine or iminium ion intermediate. Computational studies can model the entire catalytic cycle, identifying the rate-determining and stereoselectivity-determining steps. By analyzing the transition state geometries, researchers can identify the key interactions, such as hydrogen bonds or steric repulsions, that are responsible for the observed stereochemical outcome. This understanding can then be used to rationally design more selective catalysts.
Ligand-Substrate Interactions in Catalytic Systems
When this compound acts as a ligand in a metal-catalyzed reaction, its coordination to the metal center and its subsequent interactions with the substrate are fundamental to the catalytic process. Computational methods are instrumental in visualizing and quantifying these interactions.
Molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be used to model the structure of the catalyst-substrate complex. These models can reveal how the chiral ligand orients the substrate relative to the catalytic center, thereby dictating the stereochemical course of the reaction. The hydroxymethyl group of this compound can play a crucial role in these interactions, potentially forming hydrogen bonds with the substrate or the metal center, which can help to lock in a specific orientation.
By analyzing the non-covalent interactions within the catalytic pocket, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, it is possible to understand the origins of catalytic activity and selectivity. This knowledge is invaluable for the rational design of new and improved catalytic systems based on chiral piperidine scaffolds.
Structural Modifications and Chemical Reactivity of 2s,4r 4 Ethylpiperidin 2 Yl Methanol Derivatives
Functional Group Interconversions of the Hydroxymethyl Moiety
The primary alcohol of ((2S,4R)-4-Ethylpiperidin-2-yl)methanol is a versatile handle for a variety of functional group interconversions. These transformations are fundamental for the synthesis of more complex derivatives.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the outcome. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would typically yield the corresponding aldehyde, (2S,4R)-4-ethylpiperidine-2-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would lead to the formation of (2S,4R)-4-ethylpiperidine-2-carboxylic acid.
Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is often catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including azides, halides, and cyanides. For example, conversion to the tosylate followed by reaction with sodium azide (B81097) would yield ((2S,4R)-2-(azidomethyl)-4-ethylpiperidine).
A representative table of these interconversions is provided below:
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | PCC, CH2Cl2 | (2S,4R)-4-Ethylpiperidine-2-carbaldehyde | Oxidation |
| This compound | KMnO4, H2O, heat | (2S,4R)-4-Ethylpiperidine-2-carboxylic acid | Oxidation |
| This compound | Acetic anhydride, pyridine (B92270) | ((2S,4R)-4-Ethylpiperidin-2-yl)methyl acetate | Esterification |
| This compound | NaH, CH3I, THF | (2S,4R)-2-(methoxymethyl)-4-ethylpiperidine | Etherification |
| This compound | 1. TsCl, pyridine2. NaN3, DMF | (2S,4R)-2-(azidomethyl)-4-ethylpiperidine | Azide Substitution |
Substituent Effects on Piperidine (B6355638) Ring Conformation and Reactivity
The piperidine ring exists predominantly in a chair conformation. The substituents at the 2- and 4-positions, as well as any substituent on the nitrogen atom, will influence the conformational equilibrium and the reactivity of the ring. For this compound, the cis relationship between the hydroxymethyl and ethyl groups is a key feature. In the most stable chair conformation, it is expected that the larger ethyl group at the 4-position occupies an equatorial position to minimize steric strain. Consequently, the hydroxymethyl group at the 2-position will also be in an equatorial orientation.
N-Substitution: Modification of the nitrogen atom, for instance, through N-acylation or N-alkylation, can have a significant impact on the ring conformation. N-acylation can introduce allylic strain (A1,3 strain) between the acyl group and the substituent at the 2-position. This can lead to a conformational change where the C2-substituent prefers an axial orientation to alleviate this strain. researchgate.net Similarly, bulky N-alkyl groups can influence the conformational preference.
The basicity of the piperidine nitrogen is also affected by substituents. Electron-withdrawing groups on the nitrogen, such as acyl groups, will decrease its basicity, while electron-donating alkyl groups will increase it. This, in turn, affects the nucleophilicity of the nitrogen and its ability to participate in reactions.
The table below summarizes the expected conformational preferences:
| Derivative | N-Substituent | Expected C2-Substituent Orientation | Expected C4-Substituent Orientation |
| This compound | H | Equatorial | Equatorial |
| N-Acetyl-((2S,4R)-4-ethylpiperidin-2-yl)methanol | -COCH3 | Potentially Axial (due to A1,3 strain) | Equatorial |
| N-Methyl-((2S,4R)-4-ethylpiperidin-2-yl)methanol | -CH3 | Equatorial | Equatorial |
Chemo- and Regioselective Transformations of Piperidinylmethanols
The presence of two distinct functional groups (amine and alcohol) in this compound allows for chemo- and regioselective transformations.
Chemoselectivity: The relative reactivity of the amine and hydroxyl groups can be exploited to achieve selective reactions. For example, under basic conditions, the more nucleophilic amine will preferentially react with electrophiles. Conversely, protection of the amine, for instance with a Boc (tert-butyloxycarbonyl) group, allows for selective reactions at the hydroxyl moiety. Subsequent deprotection then reveals the free amine.
Regioselectivity: Functionalization of the piperidine ring itself can be achieved with regioselective methods. For instance, the Polonovski–Potier reaction allows for the introduction of a double bond in the piperidine ring, leading to the formation of an enamine, which can then be further functionalized. The regioselectivity of such reactions can be influenced by the nature of the substituents on the ring and the nitrogen atom.
Derivatization for Enhanced Synthetic Utility (e.g., generation of novel chiral auxiliaries or ligands)
The inherent chirality of this compound makes it an attractive starting material for the synthesis of novel chiral auxiliaries and ligands for asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov The hydroxymethyl group of this compound can be used to attach the molecule to a prochiral substrate. The stereochemically defined piperidine ring can then direct the approach of a reagent to one face of the molecule, leading to a high degree of stereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.
Chiral Ligands: The nitrogen and oxygen atoms in derivatives of this compound can act as donor atoms to coordinate with metal centers, forming chiral metal complexes. These complexes can then be used as catalysts in a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemical environment created by the chiral ligand around the metal center is crucial for achieving high enantioselectivity in the catalyzed reaction. For example, ether or ester derivatives of the hydroxymethyl group, in combination with the piperidine nitrogen, can form bidentate ligands. Further modification of the piperidine ring or the N-substituent can be used to fine-tune the steric and electronic properties of the ligand to optimize its performance in a specific catalytic transformation.
The development of new chiral ligands is a very active area of research, and piperidine-based structures are a common motif. The specific substitution pattern of this compound provides a unique chiral scaffold that can be exploited for the design of novel and effective ligands.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ((2S,4R)-4-Ethylpiperidin-2-yl)methanol, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, catalytic hydrogenation of a ketone intermediate using chiral catalysts (e.g., Ru-BINAP complexes) ensures enantioselectivity . Key steps include:
- Alkylation : Introducing the ethyl group via alkylation of a piperidine precursor under basic conditions (e.g., NaH or KOtBu) .
- Reduction : Selective reduction of a ketone intermediate to the alcohol using NaBH₄ or LiAlH₄, with careful control of reaction temperature to avoid racemization .
- Purification : Chiral HPLC or recrystallization to isolate the (2S,4R) enantiomer .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
- NMR Spectroscopy : Use of NOESY or ROESY to detect spatial proximity of protons (e.g., axial vs. equatorial substituents) .
- Optical Rotation : Comparison with literature values for enantiomeric purity .
Q. What are the primary chemical reactivity patterns of this compound in derivatization reactions?
- Methodological Answer :
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylate using Jones reagent or TEMPO/NaClO, useful for prodrug synthesis .
- Amidation : Reaction with activated esters (e.g., NHS esters) to form amides, leveraging the amino group for bioconjugation .
- Protection/Deprotection : Use of Boc or Fmoc groups to temporarily block the amine during multi-step syntheses .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or ion channels) based on its piperidine scaffold .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to identify key binding residues .
- QSAR Studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using datasets from analogs .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Comparative Assays : Re-evaluate activity in standardized cell lines (e.g., HEK293 for receptor assays) to control for variability .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism .
- Stereochemical Reanalysis : Verify enantiopurity via chiral chromatography, as impurities in earlier studies may skew results .
Q. How can enantioselective synthesis be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., Josiphos or Taniaphos) in hydrogenation reactions to enhance enantiomeric excess (ee) .
- DoE Optimization : Apply Design of Experiments to variables like temperature, pressure, and catalyst loading for scalable processes .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reduction .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility profiles reported for this compound?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures .
- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvents based on dispersion, polarity, and hydrogen bonding .
- Crystallization Studies : Determine if polymorphism (e.g., hydrate vs. anhydrous forms) explains variability .
Q. What methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
